5-Chloro-6-methoxy-1H-indole

Catalog No.
S696589
CAS No.
90721-60-1
M.F
C9H8ClNO
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-6-methoxy-1H-indole

CAS Number

90721-60-1

Product Name

5-Chloro-6-methoxy-1H-indole

IUPAC Name

5-chloro-6-methoxy-1H-indole

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3

InChI Key

YZOVTJRDGFRPRI-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C=CNC2=C1)Cl

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)Cl

Potential as a Building Block for Pharmaceutical Development

-Chloro-6-methoxy-1H-indole (5-Cl-6-OMe-indole) is a heterocyclic compound with potential applications in the development of pharmaceuticals. Its structure includes an indole ring, a common scaffold found in many biologically active molecules. The presence of the chlorine and methoxy groups at specific positions on the ring can influence its chemical and biological properties, making it a valuable building block for designing new drugs.

Studies on Antibacterial Activity

Several studies have investigated the potential antibacterial activity of 5-Cl-6-OMe-indole derivatives. These studies have shown that some derivatives exhibit promising activity against various bacterial strains, including those resistant to conventional antibiotics []. Further research is needed to understand the mechanisms of action and optimize the activity of these derivatives for potential clinical applications.

5-Chloro-6-methoxy-1H-indole is a chemical compound classified within the indole family, characterized by a chloro group at the fifth position and a methoxy group at the sixth position of the indole ring. This compound has a molecular formula of C9H8ClNOC_9H_8ClNO and a molecular weight of approximately 181.62 g/mol. It typically appears as a white to light yellow crystalline solid and is notable for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural features.

, including:

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, enhancing its versatility in synthetic applications.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, modifying the functional groups on the indole ring.
  • Coupling Reactions: It is capable of participating in coupling reactions, forming more complex molecular structures.

These reactions are facilitated by the electron-donating properties of the methoxy group, which increases the reactivity of the indole nucleus towards electrophilic attack .

5-Chloro-6-methoxy-1H-indole exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing their functions. Notably, indole derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Additionally, it has been reported to induce apoptosis in cancer cells through modulation of cell signaling pathways .

The synthesis of 5-Chloro-6-methoxy-1H-indole typically involves:

  • Chlorination of 6-Methoxyindole: A common method includes reacting 6-methoxyindole with chlorinating agents such as ferric chloride under controlled conditions to introduce the chloro group.
  • Electrophilic Substitution: The presence of the methoxy group enhances the susceptibility of the indole ring to electrophilic substitution reactions, allowing for efficient synthesis .

Industrial production may utilize optimized chlorination processes to ensure high yields and purity suitable for various applications.

5-Chloro-6-methoxy-1H-indole finds numerous applications across different fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
  • Research: Used in studies investigating enzyme interactions and cellular mechanisms due to its ability to modulate biological pathways .

Studies have shown that 5-Chloro-6-methoxy-1H-indole interacts with various biomolecules, influencing enzymatic activities and cellular processes. For instance, it has been observed to bind to specific enzymes, inhibiting their activity and altering metabolic pathways. This interaction profile makes it a valuable compound for exploring therapeutic targets in diseases such as cancer and inflammation .

Several compounds share structural similarities with 5-Chloro-6-methoxy-1H-indole. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesUnique Aspects
5-MethoxyindoleLacks chloro groupLess reactive; primarily used in simpler syntheses.
6-ChloroindoleLacks methoxy groupDifferent solubility and reactivity profile.
5-ChloroindoleChloro group at fifth positionAlters chemical properties compared to 5-chloro-6-methoxy.
4,7-Dichloro-6-methoxyquinolineAdditional chloro groupsOffers different reactivity patterns due to multiple halogen substituents.

The unique combination of both chloro and methoxy groups on the indole ring in 5-Chloro-6-methoxy-1H-indole enhances its reactivity and potential biological activities compared to these similar compounds .

5-Chloro-6-methoxy-1H-indole is a substituted indole derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 grams per mole [1] [2]. The compound is registered under the Chemical Abstracts Service number 90721-60-1 and carries the European Community number 853-016-2 [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-chloro-6-methoxy-1H-indole [4] [5].

The structural formula reveals a bicyclic aromatic system consisting of a fused benzene and pyrrole ring characteristic of the indole framework [6]. The chlorine substituent is positioned at the 5-position of the indole ring system, while the methoxy group occupies the 6-position [1] [2]. The Simplified Molecular Input Line Entry System representation is COC1=CC2=C(C=C1Cl)C=CN2, which precisely describes the connectivity pattern of atoms within the molecule [1] [7].

PropertyValueReference
Molecular FormulaC₉H₈ClNO [1] [2]
Molecular Weight181.62 g/mol [1] [2]
Chemical Abstracts Service Number90721-60-1 [1] [2]
European Community Number853-016-2 [2] [3]
International Union of Pure and Applied Chemistry Name5-chloro-6-methoxy-1H-indole [4] [5]
Simplified Molecular Input Line Entry SystemCOC1=CC2=C(C=C1Cl)C=CN2 [1] [7]

The International Chemical Identifier string for 5-chloro-6-methoxy-1H-indole is InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3, with the corresponding International Chemical Identifier Key being YZOVTJRDGFRPRI-UHFFFAOYSA-N [2] [7]. These identifiers provide unambiguous structural representation and facilitate database searches and chemical informatics applications [2] [7].

Stereochemistry and Electronic Configuration

The indole ring system in 5-chloro-6-methoxy-1H-indole exhibits planar geometry characteristic of aromatic heterocycles [6] [8]. The bicyclic structure consists of a six-membered benzene ring fused to a five-membered pyrrole ring, forming a rigid planar framework [6]. The planarity is maintained by the delocalized π electron system that spans both rings [8] [9].

The nitrogen atom in the pyrrole ring adopts sp² hybridization and contributes its lone pair of electrons to the aromatic π system [8] [9]. This electronic configuration results in a total of 10 π electrons distributed across the indole framework, satisfying Hückel's rule for aromaticity (4n+2 where n=2) [8] [9]. The nitrogen lone pair participation in the aromatic system renders the compound non-basic, unlike typical aliphatic amines [6] [8].

The electronic configuration of the indole system demonstrates significant electron density at the C3 position, making it the most reactive site for electrophilic aromatic substitution reactions [6]. The methoxy group at the 6-position acts as an electron-donating substituent through resonance effects, while the chlorine atom at the 5-position exhibits both electron-withdrawing inductive effects and electron-donating resonance effects [6].

The molecular orbital theory describes the indole π system as having three bonding and three antibonding molecular orbitals [10]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the substitution pattern, with the methoxy and chloro substituents modifying the electronic properties of the parent indole system [10].

Physicochemical Properties: Melting Point, Boiling Point, Density

5-Chloro-6-methoxy-1H-indole exists as a solid at room temperature with a well-defined melting point range of 109-110°C [5] [11]. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the crystalline state [5]. The compound exhibits thermal stability under normal storage conditions and should be stored at room temperature in a sealed container protected from light [1] [12].

The boiling point of 5-chloro-6-methoxy-1H-indole has been calculated to be 330.7±22.0°C at 760 millimeters of mercury pressure [5] [11]. This elevated boiling point reflects the strong intermolecular forces present in the liquid phase, including π-π stacking interactions between aromatic rings and hydrogen bonding involving the indole nitrogen-hydrogen group [5] [11].

Physical PropertyValueReference
Physical StateSolid [4] [12]
Melting Point109-110°C [5] [11]
Boiling Point330.7±22.0°C at 760 mmHg [5] [11]
Storage TemperatureRoom temperature [1] [4]
Storage ConditionsSealed, dry, dark place [1] [12]

Density data for 5-chloro-6-methoxy-1H-indole is not readily available in the current literature [1] [13]. The compound demonstrates good solubility in organic solvents commonly used in synthetic chemistry, including dichloromethane, chloroform, and dimethyl sulfoxide [14] [15]. The solubility characteristics are influenced by the aromatic nature of the indole ring system and the polar methoxy substituent [14] [15].

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides detailed structural information for 5-chloro-6-methoxy-1H-indole through analysis of both proton and carbon-13 spectra [14] [15]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the indole nitrogen-hydrogen proton as a broad singlet around 7-8 parts per million, while the aromatic protons appear as distinct multipets in the 6.5-7.5 parts per million region [14] [15]. The methoxy group protons manifest as a sharp singlet around 3.8-4.0 parts per million [14] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic carbon atoms, with the methoxy-bearing carbon appearing significantly downfield due to the electron-donating oxygen substituent [14] [15]. The chlorine-substituted carbon exhibits characteristic chemical shift patterns influenced by the electronegativity of the halogen atom [14] [15]. The methoxy carbon appears as a separate signal, typically around 55-60 parts per million [14] [15].

Infrared spectroscopy demonstrates characteristic absorption bands that facilitate structural identification of 5-chloro-6-methoxy-1H-indole [15] [16]. The nitrogen-hydrogen stretching vibration appears as a broad absorption band in the 3200-3400 reciprocal centimeters region [15] [16]. Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 reciprocal centimeters range, while carbon-carbon aromatic stretching appears around 1450-1600 reciprocal centimeters [15] [16]. The methoxy carbon-oxygen stretching vibration is observed around 1000-1300 reciprocal centimeters [15] [16].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the indole chromophore system [16]. The compound exhibits absorption bands corresponding to π→π* transitions within the aromatic system, with the substitution pattern influencing the exact wavelength and intensity of these transitions [16]. Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 181/183 (due to chlorine isotope pattern) with characteristic fragmentation patterns including loss of the methoxy group and chlorine atom [17].

Crystallographic Data and Solid-State Structure

The solid-state structure of 5-chloro-6-methoxy-1H-indole can be understood through examination of related indole derivatives that have been characterized by X-ray crystallography [18] [19] [20]. Indole derivatives typically crystallize with planar ring systems, with dihedral angles between the pyrrole and benzene rings remaining very small, typically in the range of 0.2-1.7 degrees [20] [21].

Crystal structure analyses of substituted indoles reveal that the indole ring system maintains near-perfect planarity in the solid state [20] [21]. The nitrogen-hydrogen group participates in intermolecular hydrogen bonding interactions that influence the crystal packing arrangement [20] [21]. These hydrogen bonds typically form with oxygen-containing acceptor sites, creating characteristic R₂²(10) dimeric motifs in the crystal structure [21].

Structural ParameterTypical RangeReference
Indole Ring Planarity0.2-1.7° dihedral angle [20] [21]
Nitrogen-Hydrogen Bond Length0.86-1.01 Å [20] [21]
Hydrogen Bonding PatternR₂²(10) dimers [21]
Intermolecular Interactionsπ-π stacking, C-H···π [19] [22]

The crystal packing of chlorinated and methoxylated indole derivatives involves multiple weak intermolecular interactions including π-π stacking between aromatic rings, carbon-hydrogen···π interactions, and halogen bonding involving the chlorine substituent [19] [22] [21]. These interactions collectively determine the three-dimensional arrangement of molecules in the crystal lattice [19] [22]. The methoxy substituent can participate in additional weak hydrogen bonding interactions through its oxygen atom, contributing to the overall stability of the crystal structure [19] [22].

The synthesis of 5-chloro-6-methoxy-1H-indole represents a significant challenge in heterocyclic chemistry due to the need for precise regioselective introduction of both the chloro and methoxy substituents on the indole scaffold. Multiple synthetic approaches have been developed to access this compound, each offering distinct advantages in terms of yield, selectivity, and operational simplicity [1] [3].

The compound 5-chloro-6-methoxy-1H-indole possesses the molecular formula C₉H₈ClNO with a molecular weight of 181.62 grams per mole [4]. Its CAS registry number is 90721-60-1, and it typically appears as a white to off-white solid with a melting point range of 109-110°C [4]. The compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological and psychiatric disorders [1].

RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction Conditions
Direct Chlorination of 5-Methoxyindole5-MethoxyindoleThionyl chloride (SOCl₂), N-chlorosuccinimide (NCS)65-72Reflux, 60-80°C, 6-8 hours
Stepwise Methoxylation and Chlorination5-HydroxyindoleMethyl iodide (CH₃I), K₂CO₃, then Cl₂60-85DMF, 60°C, then 25°C
Fischer Indole Synthesis4-ChloroanilinePhenylhydrazine, ketoacids40-45Acidic conditions, heat
Electrophilic Aromatic SubstitutionIndole derivativesChlorinating agents, Lewis acids50-80Variable temperature and solvent
Catalytic HalogenationIndole precursorsMetal catalysts, chlorine sources70-90Mild conditions with catalyst

The direct chlorination approach represents the most straightforward methodology, utilizing the electron-donating properties of the methoxy group to direct chlorination to the adjacent position. This method benefits from the activating effect of the methoxy substituent, which increases electron density on the benzene ring and facilitates electrophilic aromatic substitution .

Alternative synthetic strategies include multi-step approaches that construct the indole ring system while simultaneously incorporating the desired substituents. These methods often provide better overall control over regiochemistry but may require longer reaction sequences and more complex purification procedures [3] [6].

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution represents the fundamental mechanism underlying most synthetic approaches to 5-chloro-6-methoxy-1H-indole. The indole nucleus exhibits exceptional reactivity toward electrophilic species due to its electron-rich pyrrole ring, which contributes significant electron density to the entire aromatic system [7] [8].

The regioselectivity of electrophilic substitution on indoles follows well-established patterns. Unsubstituted indole typically undergoes electrophilic attack preferentially at the C-3 position, as this maintains the aromaticity of the benzene ring in the resulting carbocation intermediate [7]. However, when the C-3 position is blocked or when electron-donating substituents are present on the benzene ring, substitution can occur at alternative positions [8].

ReagentReaction TypeSelectivityCatalyst RequiredTemperature Range (°C)
Thionyl chloride (SOCl₂)ChlorinationC-5 position preferredLewis acids (FeCl₃)60-80
N-chlorosuccinimide (NCS)ChlorinationC-3 position preferredAcid medium25-50
Chlorine gas (Cl₂)Direct chlorinationMultiple positionsAcetic acid25-60
para-Toluenesulfonyl chloride (TsCl)C-H chlorinationC-2 regioselectiveCu(OAc)₂80-120
Phosphorus pentachloride (PCl₅)ChlorinationVariable selectivityNone0-25

The presence of a methoxy group at the C-6 position significantly influences the regioselectivity of subsequent chlorination reactions. The methoxy substituent acts as a strong electron-donating group through both inductive and resonance effects, increasing electron density at the ortho and para positions relative to its attachment point [8]. This electronic activation directs electrophilic chlorination predominantly to the C-5 position, which is ortho to the methoxy group and benefits from maximal electronic activation .

Copper-catalyzed regioselective chlorination methods have emerged as particularly valuable tools for achieving precise substitution patterns. These approaches utilize directing groups to control regioselectivity and can achieve excellent selectivity for specific positions on the indole ring [9]. The copper catalyst facilitates single electron transfer processes that generate reactive chlorinating species in situ, leading to more controlled and selective reactions compared to classical electrophilic aromatic substitution [9].

The electronic effects of substituents on indole reactivity have been extensively studied using computational methods. Density functional theory calculations reveal that electron-donating groups such as methoxy significantly lower the activation energy for electrophilic attack at adjacent positions [8]. These theoretical insights provide valuable guidance for predicting and optimizing regioselectivity in synthetic planning.

Stepwise Halogenation and Methoxylation Techniques

The stepwise introduction of halogen and methoxy substituents offers superior control over regiochemistry compared to direct substitution of pre-formed indoles. This approach typically begins with simpler substituted aniline derivatives and constructs the indole ring system through cyclization reactions that simultaneously install the desired substitution pattern [10].

One effective strategy involves the initial formation of 5-hydroxyindole derivatives, followed by sequential methoxylation and chlorination. The methylation step typically employs methyl iodide in the presence of potassium carbonate in dimethylformamide at elevated temperature . This reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the phenoxide anion generated by the base attacking the methyl iodide electrophile.

The subsequent chlorination step can be accomplished using various chlorinating agents. Chlorine gas in acetic acid provides a mild and selective method for introducing chlorine at the desired position . The acetic acid medium helps to moderate the reactivity of molecular chlorine while maintaining sufficient electrophilicity for efficient substitution.

Fischer indole synthesis represents another valuable approach for stepwise substituent introduction. This classic reaction involves the condensation of substituted phenylhydrazines with carbonyl compounds under acidic conditions [10]. The choice of starting materials allows for precise control over the final substitution pattern. For example, 4-chloro-2-methoxyaniline can serve as a precursor to the required phenylhydrazine derivative .

The optimization of Fischer indole conditions requires careful attention to both the condensation step and the subsequent cyclization. Traditional conditions employ strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures [10]. However, microwave-assisted protocols have demonstrated significant improvements in reaction times and yields, reducing typical reaction times from hours to minutes while maintaining high product quality [11].

Alternative approaches utilize palladium-catalyzed cyclization reactions to construct the indole ring system from appropriately substituted precursors. These methods often provide excellent functional group tolerance and can accommodate sensitive substituents that might not survive harsh Fischer indole conditions [6].

Catalytic and Reagent-Based Approaches (Including Thionyl Chloride and N-chlorosuccinimide)

Thionyl chloride represents one of the most widely employed chlorinating reagents for indole chemistry, offering both high reactivity and convenient handling properties [12]. As an electrophilic chlorinating agent, thionyl chloride generates chlorine cations in situ through reaction with Lewis acid catalysts such as ferric chloride . The reaction mechanism involves initial coordination of the Lewis acid to the sulfur atom, followed by chloride ion departure and formation of a highly electrophilic chloronium species.

The use of thionyl chloride in indole chlorination requires careful optimization of reaction conditions to achieve optimal regioselectivity and yield . Temperature control proves critical, as elevated temperatures can lead to over-chlorination and formation of multiple regioisomers. Typical conditions involve refluxing the indole substrate with thionyl chloride in an inert solvent such as dichloromethane or chloroform, often in the presence of catalytic amounts of Lewis acids .

ParameterOptimal RangeEffect on YieldTypical Improvement (%)
Solvent SystemDichloromethane, DMF, THFPolar aprotic solvents increase yield15-25
Temperature25-120°CHigher temperature improves rate10-20
Catalyst Loading5-20 mol%Optimal at 10-15 mol%20-30
Reaction Time2-24 hoursLonger times improve conversion15-30
Concentration0.1-0.5 MModerate concentration optimal10-15
Workup MethodAqueous quench, extractionProper workup prevents decomposition5-15

N-chlorosuccinimide provides an alternative chlorinating reagent with distinct advantages in terms of selectivity and reaction conditions [13] [14]. This reagent functions as a source of electrophilic chlorine under milder conditions compared to molecular chlorine or thionyl chloride [14]. The succinimide leaving group is easily removed during workup, and the reaction can often be conducted at or near room temperature.

The mechanism of N-chlorosuccinimide chlorination involves initial formation of a chloronium ion intermediate through interaction with the electron-rich indole nucleus [13]. The regioselectivity depends on the electronic properties of existing substituents and can be influenced by the choice of solvent and reaction temperature. Acidic conditions generally favor chlorination at the most electron-rich positions [13].

Recent developments in catalytic chlorination methods have focused on transition metal catalysis to achieve enhanced selectivity and functional group tolerance [9] [15]. Copper-catalyzed systems have proven particularly effective for regioselective C-H chlorination of indoles. These methods typically employ copper(II) salts as pre-catalysts, which are reduced in situ to generate the active copper(I) species [9].

The choice of chlorinating agent significantly influences both the reaction mechanism and the observed regioselectivity. Para-toluenesulfonyl chloride has emerged as a valuable reagent for copper-catalyzed chlorination reactions, providing excellent regioselectivity for C-2 chlorination when appropriate directing groups are present [9]. This reagent functions through a single electron transfer mechanism, generating tosyl radicals and copper(III) chloride species that facilitate selective C-H chlorination.

Optimization of Reaction Conditions: Solvents, Temperature, Catalysts

The optimization of reaction conditions for 5-chloro-6-methoxy-1H-indole synthesis requires systematic evaluation of multiple variables that collectively influence both yield and selectivity. Solvent selection plays a crucial role in determining reaction outcome, as the solvent affects substrate solubility, reagent reactivity, and intermediate stability [6] [11].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide superior results for ionic mechanisms such as nucleophilic substitution reactions [6]. These solvents stabilize charged intermediates while avoiding competitive protonation that might occur with protic solvents. For electrophilic aromatic substitution reactions, moderately polar solvents such as dichloromethane or chloroform often provide optimal balance between substrate solubility and reagent activity .

Temperature optimization requires balancing reaction rate against selectivity and stability considerations [11]. Lower temperatures generally favor higher selectivity by reducing the population of higher-energy reaction pathways, but may result in incomplete conversion or prohibitively long reaction times. The optimal temperature range for most indole chlorination reactions falls between 60-80°C, providing adequate reaction rates while maintaining acceptable selectivity profiles .

Catalyst loading optimization follows similar principles, with the goal of achieving maximum turnover while minimizing cost and purification complexity [6]. For Lewis acid-catalyzed reactions, catalyst loadings between 10-20 mol% typically provide optimal performance. Higher loadings may increase reaction rates but can lead to increased side reactions and more complex product mixtures [16].

The influence of reaction concentration on yield and selectivity reflects the competing effects of intermolecular versus intramolecular processes [6]. Higher concentrations favor bimolecular reactions but may also increase the likelihood of side reactions such as dimerization or polymerization. Moderate concentrations in the range of 0.1-0.5 M generally provide the best balance for most indole synthesis reactions.

Microwave-assisted synthesis has emerged as a valuable tool for reaction optimization, allowing rapid screening of conditions and often providing superior results compared to conventional heating [6] [11]. The ability to achieve rapid, uniform heating enables access to higher reaction temperatures while minimizing decomposition and side reactions. Many indole synthesis reactions that require hours under conventional conditions can be completed in minutes using microwave irradiation.

Purification and Yield Enhancement Methods

The purification of 5-chloro-6-methoxy-1H-indole requires careful selection of methods that provide both high recovery and excellent purity while minimizing degradation of the sensitive indole nucleus [17] [18]. Column chromatography represents the most widely employed purification technique, offering excellent separation efficiency and broad applicability to various product mixtures.

MethodSolvent SystemRecovery Yield (%)Purity Achieved (%)Time Required
Column chromatographyHexane/EtOAc (70:30)85-9595-982-4 hours
RecrystallizationEthanol, methanol70-8598-994-12 hours
Flash chromatographyPetroleum ether/EtOAc90-9896-991-2 hours
Preparative HPLCAcetonitrile/water95-9999+30-60 minutes
Crystallization from solventVarious organic solvents60-8095-996-24 hours

Silica gel chromatography using gradient elution with petroleum ether and ethyl acetate provides excellent separation of 5-chloro-6-methoxy-1H-indole from common synthetic byproducts [17]. The relatively polar nature of the methoxy substituent allows for good retention on silica gel, while the overall lipophilicity of the molecule enables efficient elution with moderately polar solvent mixtures. Typical eluent compositions range from 70:30 to 50:50 petroleum ether:ethyl acetate, depending on the specific impurity profile.

Flash chromatography offers advantages in terms of speed and resolution compared to traditional column chromatography [17]. The use of higher flow rates and finer particle size silica gel enables rapid separation while maintaining excellent resolution. This technique is particularly valuable for time-sensitive compounds or when processing large numbers of samples.

Recrystallization provides an alternative purification approach that can achieve exceptionally high purity levels [17]. The selection of appropriate solvents requires consideration of both solubility characteristics and crystal packing effects. Ethanol and methanol frequently serve as effective recrystallization solvents for indole derivatives, providing good solubility at elevated temperature and excellent crystal formation upon cooling.

High-performance liquid chromatography purification represents the method of choice when maximum purity is required [17]. Preparative HPLC can achieve purities exceeding 99% while maintaining high recovery yields. The primary limitations include equipment cost and limited throughput compared to other methods.

Yield enhancement strategies focus on optimizing reaction conditions to minimize side reactions while maximizing conversion of starting materials [18] [19]. The implementation of inert atmosphere conditions prevents oxidative decomposition of sensitive indole intermediates. Careful temperature control throughout the reaction sequence prevents thermal decomposition and formation of regioisomeric products.

The development of continuous flow synthesis methods has demonstrated significant potential for yield enhancement in indole chemistry [19]. Flow reactors enable precise control of reaction parameters and rapid mixing of reagents, leading to improved selectivity and reduced formation of unwanted byproducts. These methods are particularly valuable for reactions involving unstable intermediates that benefit from short residence times.

Synthesis of Derivatives and Functionalized Analogues

The synthesis of derivatives and functionalized analogues of 5-chloro-6-methoxy-1H-indole expands the chemical space accessible from this scaffold and enables structure-activity relationship studies for pharmaceutical applications [20] [21]. The existing substitution pattern provides multiple sites for further functionalization, including the remaining positions on the benzene ring, the pyrrole nitrogen, and the pyrrole C-2 and C-3 positions.

N-alkylation and N-arylation reactions represent straightforward approaches for introducing diversity at the indole nitrogen [21]. These reactions typically employ alkyl halides or aryl halides under basic conditions, with the choice of base and solvent influencing both yield and selectivity. Potassium carbonate in dimethylformamide provides mild conditions suitable for most alkylation reactions, while stronger bases such as sodium hydride may be required for challenging arylation reactions.

Functionalization at the C-2 and C-3 positions can be achieved through various electrophilic substitution reactions [22]. The existing substitution pattern influences the regioselectivity of these reactions, with the electron-donating methoxy group activating adjacent positions for electrophilic attack. Vilsmeier-Haack formylation provides a valuable method for introducing aldehyde functionality at the C-3 position, which can subsequently be elaborated through various condensation and reduction reactions.

Cross-coupling reactions offer powerful tools for introducing aryl and heteroaryl substituents at various positions on the indole ring [21]. The chloro substituent can serve as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura coupling with boronic acids provides access to biaryl derivatives, while Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.

Carbonylative coupling reactions represent an emerging area for indole functionalization [21]. These methods enable the simultaneous formation of carbon-carbon bonds and introduction of carbonyl functionality, providing access to complex indole derivatives in a single step. Palladium-catalyzed carbonylative coupling reactions can be used to prepare indole-containing ketones, aldehydes, and carboxylic acid derivatives.

The development of multicomponent reactions has provided efficient access to complex indole-containing heterocycles [23]. These reactions combine three or more simple starting materials in a single operation to produce structurally complex products. The use of indole derivatives as nucleophilic components in multicomponent reactions has enabled the synthesis of diverse heterocyclic scaffolds with potential biological activity.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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5-Chloro-6-methoxy-1H-indole

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Last modified: 08-15-2023

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